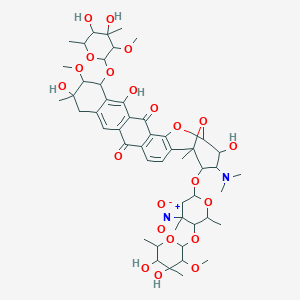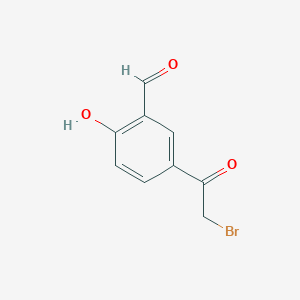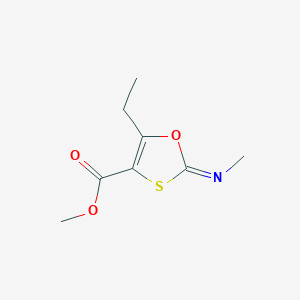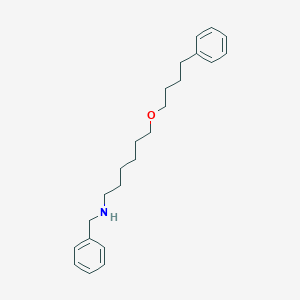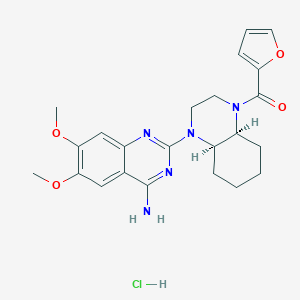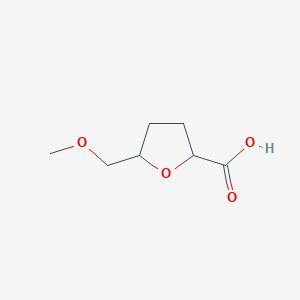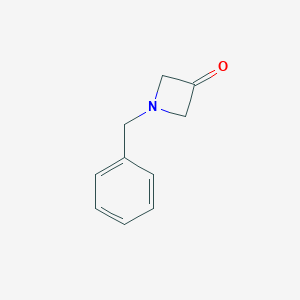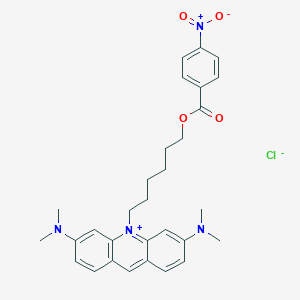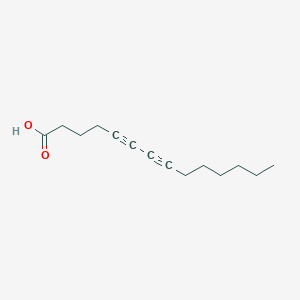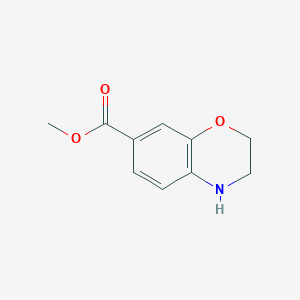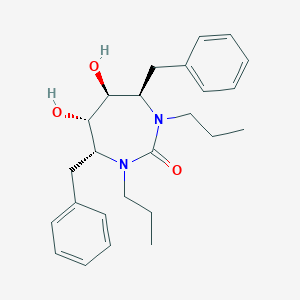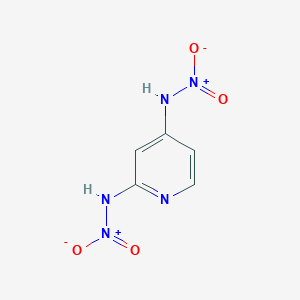
N-(2-Nitramidopyridin-4-yl)nitramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Nitramidopyridin-4-yl)nitramide, also known as NPDN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NPDN is a high-energy material that has been studied for its explosive properties, as well as its potential use as a propellant.
Wirkmechanismus
The mechanism of action of N-(2-Nitramidopyridin-4-yl)nitramide as an explosive material involves the rapid release of energy upon detonation. This energy release is due to the decomposition of N-(2-Nitramidopyridin-4-yl)nitramide into nitrogen gas, carbon dioxide, and water. The rapid release of energy causes a shock wave that can cause significant damage to surrounding structures.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of N-(2-Nitramidopyridin-4-yl)nitramide. However, it is known that exposure to N-(2-Nitramidopyridin-4-yl)nitramide can cause skin and eye irritation. In addition, inhalation of N-(2-Nitramidopyridin-4-yl)nitramide can cause respiratory irritation and damage to the lungs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-Nitramidopyridin-4-yl)nitramide is its high energy release, which makes it a promising candidate for use in explosive devices and rocket propulsion systems. However, one of the limitations of N-(2-Nitramidopyridin-4-yl)nitramide is its sensitivity to shock and friction, which can make it difficult to handle in a laboratory setting.
Zukünftige Richtungen
There are several future directions for research on N-(2-Nitramidopyridin-4-yl)nitramide. One area of research is the development of safer handling methods for N-(2-Nitramidopyridin-4-yl)nitramide in a laboratory setting. Another area of research is the development of new applications for N-(2-Nitramidopyridin-4-yl)nitramide, such as its use in nanotechnology or as a high-energy fuel. Finally, there is a need for further research on the biochemical and physiological effects of N-(2-Nitramidopyridin-4-yl)nitramide to ensure that it can be used safely in various applications.
Conclusion:
In conclusion, N-(2-Nitramidopyridin-4-yl)nitramide is a high-energy material that has gained significant attention in the scientific community due to its potential applications in various fields. While there are limitations to its use in a laboratory setting, the high energy release of N-(2-Nitramidopyridin-4-yl)nitramide makes it a promising candidate for use in explosive devices and rocket propulsion systems. Further research is needed to ensure that N-(2-Nitramidopyridin-4-yl)nitramide can be used safely in various applications and to develop new applications for this promising compound.
Synthesemethoden
The synthesis of N-(2-Nitramidopyridin-4-yl)nitramide involves the reaction of 2-aminopyridine with nitric acid to form 2-nitramidopyridine. This compound is then reacted with nitronium tetrafluoroborate to form N-(2-Nitramidopyridin-4-yl)nitramide. The synthesis of N-(2-Nitramidopyridin-4-yl)nitramide is a relatively simple process that can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
N-(2-Nitramidopyridin-4-yl)nitramide has been studied extensively for its potential use as an explosive material. It has been found to have a high detonation velocity and a high energy release, making it a promising candidate for use in explosive devices. In addition to its explosive properties, N-(2-Nitramidopyridin-4-yl)nitramide has also been studied for its potential use as a propellant. It has been found to have a high specific impulse, which makes it a promising candidate for use in rocket propulsion systems.
Eigenschaften
CAS-Nummer |
142204-86-2 |
|---|---|
Produktname |
N-(2-Nitramidopyridin-4-yl)nitramide |
Molekularformel |
C5H5N5O4 |
Molekulargewicht |
199.12 g/mol |
IUPAC-Name |
N-(2-nitramidopyridin-4-yl)nitramide |
InChI |
InChI=1S/C5H5N5O4/c11-9(12)7-4-1-2-6-5(3-4)8-10(13)14/h1-3H,(H2,6,7,8) |
InChI-Schlüssel |
MMNFHKBJWKIHBT-UHFFFAOYSA-N |
SMILES |
C1=CN=C(C=C1N[N+](=O)[O-])N[N+](=O)[O-] |
Kanonische SMILES |
C1=CN=C(C=C1N[N+](=O)[O-])N[N+](=O)[O-] |
Synonyme |
2,4-Pyridinediamine,N,N-dinitro-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




